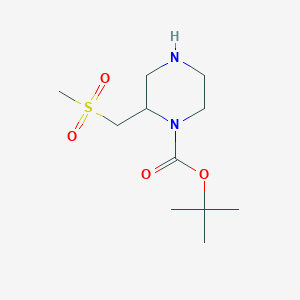
2-Methanesulfonylmethyl-piperazine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of tert-butyl esters, such as 2-Methanesulfonylmethyl-piperazine-1-carboxylic acid tert-butyl ester, involves several steps. One of the classical methods involves mineral acid-catalyzed addition of isobutene to amino acids . Another method involves the use of anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate .Molecular Structure Analysis
The molecular formula of 2-Methanesulfonylmethyl-piperazine-1-carboxylic acid tert-butyl ester is C11H22N2O4S . Its molecular weight is 278.36838 .Chemical Reactions Analysis
The chemical reactions involving 2-Methanesulfonylmethyl-piperazine-1-carboxylic acid tert-butyl ester are complex. For instance, tert-butyl esters can be converted to aldehydes using lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)3), a weaker reducing agent than lithium aluminum hydride .Aplicaciones Científicas De Investigación
Sulfenic Acids in the Gas Phase
A study by Lacombe et al. (1996) delves into the thermolysis of methyl methanethiosulfinate and methyl tert-butyl sulfoxide, providing insights into the generation of methanesulfenic acid from these compounds. This research highlights the stability and thermal behavior of methanesulfenic acid in the gas phase, offering a foundation for understanding the chemical properties and reactivity of sulfenic acids, which could relate to the derivatives of 2-Methanesulfonylmethyl-piperazine-1-carboxylic acid tert-butyl ester in specific conditions (Lacombe et al., 1996).
One-Pot Synthesis of Benzoxazoles
In a study by Kumar et al. (2008), methanesulfonic acid catalyzes the synthesis of 2-substituted benzoxazoles from carboxylic acids. This research demonstrates the versatility of methanesulfonic acid in facilitating the one-pot synthesis of benzoxazoles, providing a method that could be applicable in the synthesis or modification of 2-Methanesulfonylmethyl-piperazine-1-carboxylic acid tert-butyl ester derivatives for specific scientific applications (Kumar et al., 2008).
Sulfomethylation of Macrocycles
Research by Van Westrenen and Sherry (1992) explores the sulfomethylation of piperazine and various polyazamacrocycles. This study offers a novel route to introducing methanesulfonate groups into these structures, potentially enhancing their chelating properties. The findings could be relevant for modifying 2-Methanesulfonylmethyl-piperazine-1-carboxylic acid tert-butyl ester to enhance its application in chelation therapy or as a building block in the synthesis of complex molecules (Van Westrenen & Sherry, 1992).
Circular Dichroism Spectra of Polyamides
Montaudo and Overberger (1973) investigated the impact of methanesulfonic acid on the circular dichroism (CD) spectra of certain polyamides, providing an empirical analysis of how strong acids influence the optical and conformational properties of these materials. This study might offer insights into how derivatives of 2-Methanesulfonylmethyl-piperazine-1-carboxylic acid tert-butyl ester interact with strong acids, influencing their structural and optical characteristics (Montaudo & Overberger, 1973).
Esterification Catalysis
Jiang (2005) discusses the use of copper methanesulfonate as a catalyst in the esterification of carboxylic acids, highlighting an efficient method for the synthesis of esters. This study may provide a basis for understanding how methanesulfonic acid derivatives, like 2-Methanesulfonylmethyl-piperazine-1-carboxylic acid tert-butyl ester, could be utilized or synthesized using similar catalytic processes (Jiang, 2005).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 2-(methylsulfonylmethyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)13-6-5-12-7-9(13)8-18(4,15)16/h9,12H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADIXIACPCODFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methanesulfonylmethyl-piperazine-1-carboxylic acid tert-butyl ester | |
CAS RN |
2089381-12-2 |
Source


|
| Record name | tert-butyl 2-(methanesulfonylmethyl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate](/img/structure/B2668173.png)
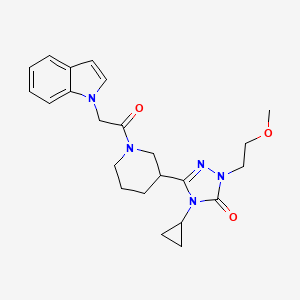
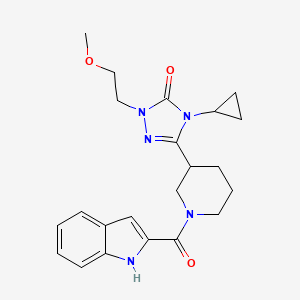
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]propanoate](/img/structure/B2668176.png)
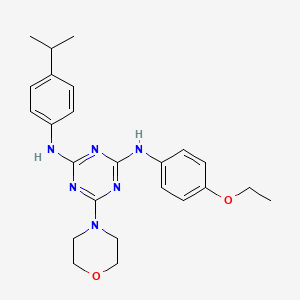
![7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2668179.png)
![3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2668181.png)
![N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}pyrazine-2-carboxamide](/img/structure/B2668182.png)

![4-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenesulfonamide](/img/structure/B2668184.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2668185.png)
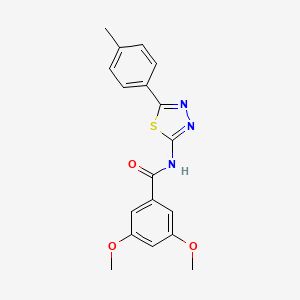

![N-[2-(3-Chloro-4-methylthiophen-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2668192.png)